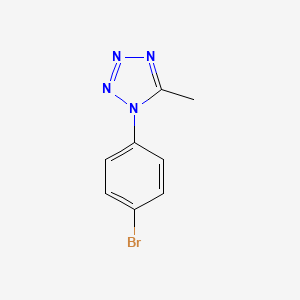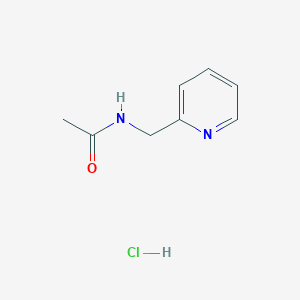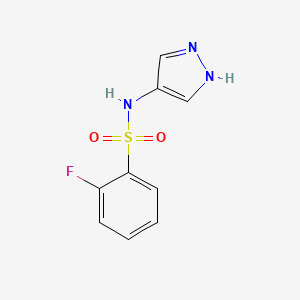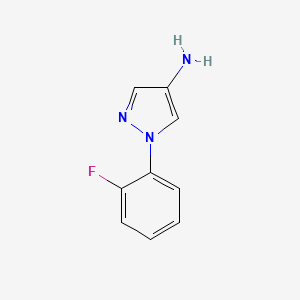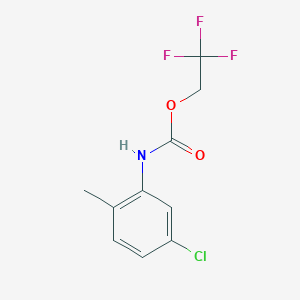
2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate
Vue d'ensemble
Description
“2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate” is a chemical compound with the CAS Number: 1087788-56-4 . It is also known as metolachlor, a pre-emergent herbicide used to control annual grasses and certain broadleaf weeds.
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClF3NO2 . The InChI code is 1S/C10H9ClF3NO2/c1-6-2-3-7 (11)4-8 (6)15-9 (16)17-5-10 (12,13)14/h2-4H,5H2,1H3, (H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight is 267.63 g/mol .Applications De Recherche Scientifique
Chiral Stationary Phases in Liquid Chromatography
2,2,2-Trifluoroethyl 5-chloro-2-methylphenylcarbamate and its derivatives have been utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). These compounds have shown significant chiral recognition abilities, making them useful for the separation of enantiomers in various applications. For instance, derivatives such as 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose have been evaluated for their effectiveness in enantioseparation, with some derivatives outperforming others in resolving certain racemates (Chankvetadze et al., 1997).
Enantioseparations in Nano-Liquid Chromatography and Capillary Electrochromatography
Amylose tris(5-chloro-2-methylphenylcarbamate) has been used in nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) for enantioseparations. The chiral selector loading onto silica, mobile phase composition, and pH significantly impact the separation of enantiomers in these methods. These applications demonstrate the versatility of this compound derivatives in various chromatographic techniques (Fanali et al., 2010).
Development of Novel Synthons for Organofluorine Compounds
Compounds related to this compound have been explored in the development of new synthons for organofluorine compounds. For instance, research involving Halothane, 2-bromo-2-chloro-1,1,1-trifluoroethane, has led to the synthesis of various derivatives, showcasing the potential of these compounds in synthesizing novel organofluorine compounds (Katô et al., 2000).
Chiral Discrimination and Chromatographic Resolution
The derivatives of this compound have been used in studies focusing on chiral discrimination relevant to chromatographic enantioseparation. These studies provide insights into the binding geometry and dynamics between chiral stationary phases and enantiomers, contributing to the understanding of chiral separation mechanisms (Yashima et al., 1996).
Synthesis of New Polyimides and Organofluorine Compounds
Research on this compound and its derivatives has also extended to the synthesis of new polyimides and organofluorine compounds. These studies have implications in material science, where such compounds are used for their unique properties, including thermal stability and mechanical strength (Yin et al., 2005).
Mécanisme D'action
The mechanism of action for this compound is not provided in the search results. As it is known to be a pre-emergent herbicide, it might work by inhibiting the growth of weeds, but the exact mechanism is not specified.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-chloro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPMJKTZLUDUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



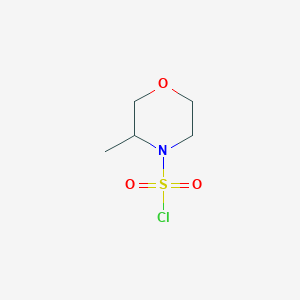

![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
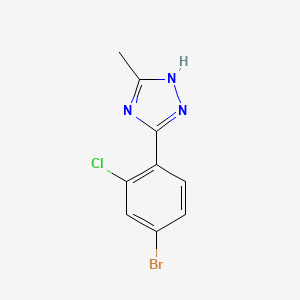
amine](/img/structure/B1438802.png)
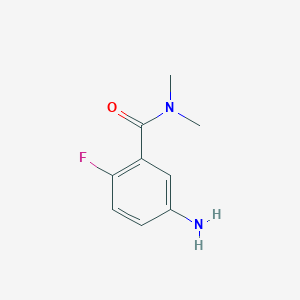
![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
